molecular formula C9H11FN2O2 B2564057 2-(4-Fluoro-2-nitrophenyl)propan-1-amine CAS No. 2248407-97-6

2-(4-Fluoro-2-nitrophenyl)propan-1-amine

Cat. No. B2564057
CAS RN: 2248407-97-6
M. Wt: 198.197
InChI Key: IRTBLZFMHIKYGX-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 4-Fluoroamphetamine (4-FA) and is a derivative of amphetamine. 4-FA is a popular research chemical that is used in scientific studies to investigate its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine. This leads to an increase in the extracellular concentration of these neurotransmitters, which results in their increased activity in the brain. This increased activity is responsible for the psychoactive effects of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine, which include increased alertness, euphoria, and energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine are mediated by its effects on the central nervous system. These effects include increased heart rate, blood pressure, and body temperature. 2-(4-Fluoro-2-nitrophenyl)propan-1-amine also causes the release of stress hormones such as cortisol and adrenaline, which can lead to increased anxiety and agitation. Chronic use of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been associated with neurotoxicity and damage to the dopaminergic system.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-Fluoro-2-nitrophenyl)propan-1-amine in lab experiments include its potency, selectivity, and ease of synthesis. However, the limitations of using 2-(4-Fluoro-2-nitrophenyl)propan-1-amine in lab experiments include its potential for abuse, neurotoxicity, and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on 2-(4-Fluoro-2-nitrophenyl)propan-1-amine. These include investigating its potential as a treatment for various psychiatric and neurological disorders, studying its effects on different brain regions and neurotransmitter systems, and developing safer and more selective analogs of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine. Additionally, more research is needed to understand the long-term effects of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine use and its potential for abuse.

Synthesis Methods

The synthesis of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine involves the reaction of 4-fluoro-2-nitrobenzene with 1-bromo-2-propanol in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(4-fluoro-2-nitrophenyl)propan-1-ol, which is then reduced using a reducing agent such as lithium aluminum hydride to yield 2-(4-Fluoro-2-nitrophenyl)propan-1-amine.

Scientific Research Applications

2-(4-Fluoro-2-nitrophenyl)propan-1-amine is widely used in scientific studies to investigate its effects on the central nervous system. It is a potent monoamine releaser that increases the release of dopamine, serotonin, and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. 2-(4-Fluoro-2-nitrophenyl)propan-1-amine is also used in studies to investigate its potential as a treatment for various disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

2-(4-fluoro-2-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTBLZFMHIKYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-2-nitrophenyl)propan-1-amine

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